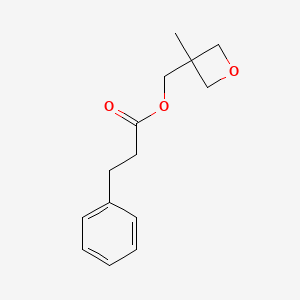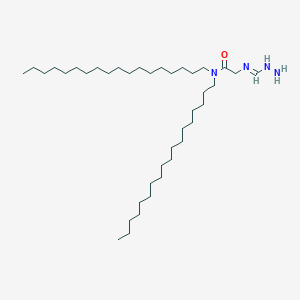![molecular formula C33H39N3 B12559563 1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane CAS No. 188116-54-3](/img/structure/B12559563.png)
1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane is a complex organic compound characterized by its unique triazonane core structure, which is substituted with three ethenylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane typically involves multi-step organic reactions. One common method includes the reaction of 1,4,7-triazonane with 4-ethenylbenzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for scaling up the production.
Chemical Reactions Analysis
Types of Reactions
1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane can undergo various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated triazonane derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane involves its interaction with specific molecular targets. The ethenylphenyl groups can participate in π-π interactions with aromatic residues in proteins or other biomolecules, potentially altering their function. The triazonane core can also coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its strong Lewis base properties and used in catalysis.
Tris(4-vinylphenyl)phosphine: Similar structure but with phosphine instead of triazonane, used in polymer chemistry.
Uniqueness
1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane is unique due to its triazonane core, which provides distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
188116-54-3 |
|---|---|
Molecular Formula |
C33H39N3 |
Molecular Weight |
477.7 g/mol |
IUPAC Name |
1,4,7-tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane |
InChI |
InChI=1S/C33H39N3/c1-4-28-7-13-31(14-8-28)25-34-19-21-35(26-32-15-9-29(5-2)10-16-32)23-24-36(22-20-34)27-33-17-11-30(6-3)12-18-33/h4-18H,1-3,19-27H2 |
InChI Key |
FJDLICBPUPEAFU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2CCN(CCN(CC2)CC3=CC=C(C=C3)C=C)CC4=CC=C(C=C4)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


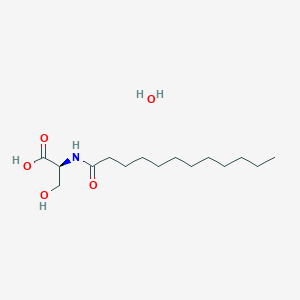
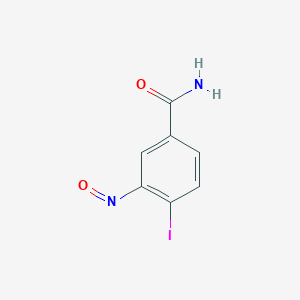
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B12559500.png)
![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde)](/img/structure/B12559502.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol](/img/structure/B12559507.png)

![benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol](/img/structure/B12559527.png)

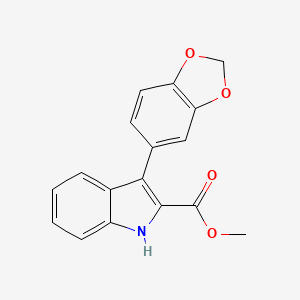
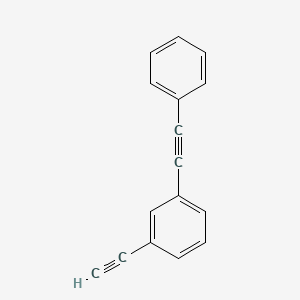
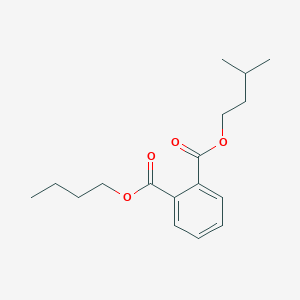
![1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine](/img/structure/B12559558.png)
